![molecular formula C12H13N3O B14272988 1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one CAS No. 138887-86-2](/img/structure/B14272988.png)
1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms Imidazole derivatives are known for their broad range of chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-aminobenzophenone with imidazole-5-carboxaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Imidazole derivatives are known for their pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and lead to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-Imidazol-4-yl)ethanone
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 2-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one
Uniqueness
1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one is unique due to its specific structure, which combines an imidazole ring with a phenyl group and an ethanone moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
138887-86-2 |
|---|---|
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-[4-(1H-imidazol-5-ylmethylamino)phenyl]ethanone |
InChI |
InChI=1S/C12H13N3O/c1-9(16)10-2-4-11(5-3-10)14-7-12-6-13-8-15-12/h2-6,8,14H,7H2,1H3,(H,13,15) |
Clé InChI |
OMOXOTINFUQBDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NCC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


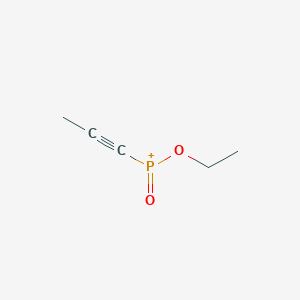
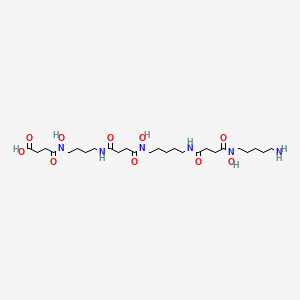

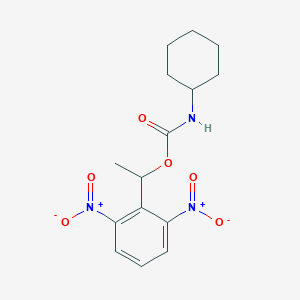
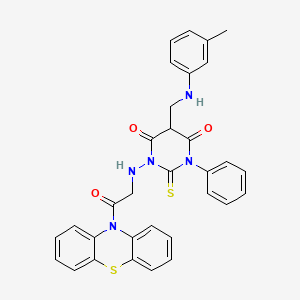
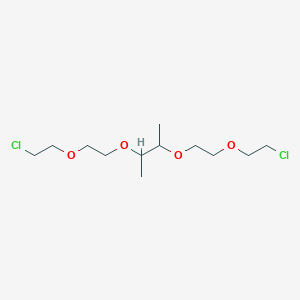
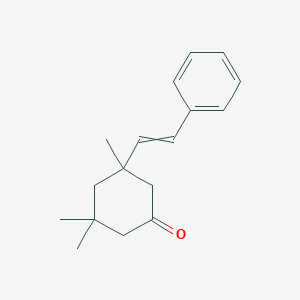
![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)
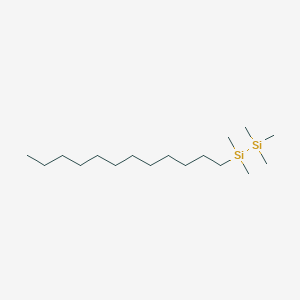
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)

![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)

